molecular formula C31H35N3O8S B1231317 Ro 46-8443

Ro 46-8443

Cat. No.: B1231317
M. Wt: 609.7 g/mol
InChI Key: DRIHNVYRUGBDHI-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 46-8443 is a synthetic compound known for its role as a selective antagonist of the endothelin ETB receptor. It is the first non-peptide compound to exhibit this selectivity, making it a valuable tool in scientific research. The compound displays up to 2000-fold selectivity for ETB receptors over ETA receptors, both in terms of binding inhibitory potency and functional inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 46-8443 involves multiple steps. The process begins with the treatment of 4,6-dichloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidine with p-tert-butylbenzenesulfonamide potassium salt in acetonitrile. This reaction yields 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide. The intermediate is then reacted with (S)-1,2-di-O-isopropylidene-glycerol and sodium hydride in dimethyl sulfoxide to produce the final compound, ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ro 46-8443 primarily undergoes substitution reactions during its synthesis. The key reactions involve nucleophilic substitution where the chlorine atoms in the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    p-tert-butylbenzenesulfonamide potassium salt, (S)-1,2-di-O-isopropylidene-glycerol, sodium hydride, acetonitrile, dimethyl sulfoxide.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Dimethyl sulfoxide is used as a solvent due to its ability to dissolve a wide range of compounds and its high boiling point.

Major Products

The major product of the synthesis is ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide, which is this compound itself.

Scientific Research Applications

Ro 46-8443 has a wide range of applications in scientific research:

Mechanism of Action

Ro 46-8443 acts as a selective antagonist of the endothelin ETB receptor. It binds competitively to the receptor, preventing the natural ligand, endothelin-1, from binding and activating the receptor. This inhibition helps in studying the physiological and pathological roles of ETB receptors, particularly in vascular and nonvascular tissues .

Comparison with Similar Compounds

Ro 46-8443 is unique due to its high selectivity for the endothelin ETB receptor. Similar compounds include:

This compound stands out due to its non-peptide structure and its high selectivity for ETB receptors, making it a valuable tool for research focused on these specific receptors.

Properties

Molecular Formula

C31H35N3O8S

Molecular Weight

609.7 g/mol

IUPAC Name

4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1

InChI Key

DRIHNVYRUGBDHI-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC

Synonyms

4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Ro 46-8443
Ro-46-8443

Origin of Product

United States

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